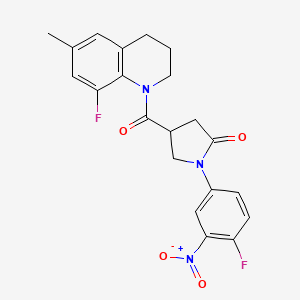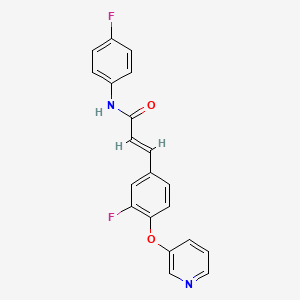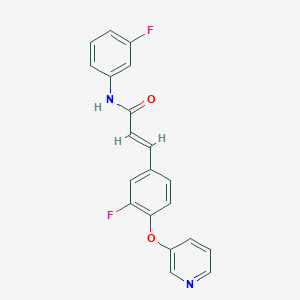![molecular formula C23H21FN2O4 B7552074 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide, commonly known as FL118, is a small molecule drug that has been developed for the treatment of various types of cancer. The drug has been shown to have potent anticancer activity in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
The mechanism of action of FL118 is not fully understood. However, it has been shown to inhibit the activity of multiple targets involved in cancer cell survival and proliferation. FL118 has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 has also been shown to inhibit the activity of Bcl-2, a protein that promotes cell survival, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL118 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. FL118 has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of FL118 is its potent anticancer activity against a wide range of cancer types. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, one limitation of FL118 is its low solubility, which can make it difficult to administer in clinical settings.
Future Directions
There are several future directions for the development of FL118. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to further investigate the mechanism of action of FL118 to better understand how it inhibits cancer cell survival and proliferation. Additionally, future studies could investigate the potential of FL118 in combination with other chemotherapy drugs to enhance its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans.
Synthesis Methods
The synthesis of FL118 involves a multi-step process that includes the reaction of 3-fluoroacetophenone with ethylene glycol to form 2-(3-fluorophenyl)-2-hydroxyethyl ketone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, FL118.
Scientific Research Applications
FL118 has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. In addition, FL118 has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c1-30-18-11-9-15(10-12-18)22(28)26-20-8-3-2-7-19(20)23(29)25-14-21(27)16-5-4-6-17(24)13-16/h2-13,21,27H,14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBPQTYBLVUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC(C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)

![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)
